molecular formula C5H12N2O4S B8567653 Propan-2-yl 2-(methanesulfonyl)hydrazine-1-carboxylate CAS No. 58358-56-8

Propan-2-yl 2-(methanesulfonyl)hydrazine-1-carboxylate

Cat. No. B8567653
Key on ui cas rn: 58358-56-8
M. Wt: 196.23 g/mol
InChI Key: SAJKUXOIQWEITJ-UHFFFAOYSA-N
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Patent
US04012432

Procedure details

In a 1-liter 3-neck flask is placed 17 g. (0.5 mole) anhydrous hydrazine, 27 g. (1/4 mole) Na2CO3 and 100 cc. acetonitrile. The mixture is stirred as 57.3 g. (1/2 mole) of methanesulfonyl chloride is added slowly. The temperature of the mixture increases and CO2 is evolved. Then another 27 g. of Na2CO3 is added and the mixture is stirred as 61.5 g. (0.5 mole) of isopropyl chloroformate is added, keeping the temperature under 40° C. Finally the mixture is stirred 2 hours and then cooled to 10° C. and filtered, washed with cold water and dried. This product melts at 129°-131° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.5 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].C([O-])([O-])=O.[Na+].[Na+].[CH3:9][S:10](Cl)(=[O:12])=[O:11].C(=O)=O.Cl[C:18]([O:20][CH:21]([CH3:23])[CH3:22])=[O:19]>C(#N)C>[CH3:9][S:10]([NH:1][NH:2][C:18]([O:20][CH:21]([CH3:23])[CH3:22])=[O:19])(=[O:12])=[O:11] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0.5 mol
Type
reactant
Smiles
ClC(=O)OC(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred as 57.3 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1-liter 3-neck flask is placed
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the mixture increases
STIRRING
Type
STIRRING
Details
the mixture is stirred as 61.5 g
CUSTOM
Type
CUSTOM
Details
under 40° C
STIRRING
Type
STIRRING
Details
Finally the mixture is stirred 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CS(=O)(=O)NNC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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